7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester
Description
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester (CAS: 837392-64-0) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science. The compound features a 2-oxoindoline core substituted with a chlorine atom at the 7-position and a pinacol-protected boronic acid group at the 5-position. Its molecular formula is C₁₄H₁₆BClNO₃, with a molecular weight of 299.55 g/mol . The pinacol ester group enhances stability and solubility in organic solvents, making it suitable for catalytic coupling reactions under mild conditions .
This compound is critical in drug discovery for constructing heterocyclic frameworks, particularly in kinase inhibitor and anticancer agent development. Its reactivity is attributed to the electron-deficient indoline core and the strategic placement of the boronic ester, which facilitates regioselective cross-couplings .
Properties
Molecular Formula |
C14H17BClNO3 |
|---|---|
Molecular Weight |
293.55 g/mol |
IUPAC Name |
7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H17BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-11(18)17-12(8)10(16)7-9/h5,7H,6H2,1-4H3,(H,17,18) |
InChI Key |
VCEJOUNVWMWSAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)NC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Boron Species Interconversion and Stability Optimization
A foundational approach involves the interconversion of boron species to circumvent stability challenges. For example, Seath et al. demonstrated that 2-BMIDA indoles require conversion to potassium trifluoroborate (BF₃K) derivatives to enable oxidation without protodeboronation. This strategy is critical for 7-chloro-2-oxoindoline-5-boronic acid pinacol ester, where the BMIDA group’s hydrolysis under basic conditions often leads to degradation. By first converting BMIDA to BF₃K under mild conditions (e.g., KHF₂ in MeOH at 0°C), the intermediate’s stability is enhanced, allowing subsequent oxidation with Oxone® or H₂O₂ to proceed efficiently.
Direct Borylation of Chlorinated Indoline Precursors
Palladium-catalyzed borylation has emerged as a key method. A protocol adapted from the synthesis of 3,3-difluoro-2-oxoindoline-6-boronic acid pinacol ester involves reacting 7-chloro-2-oxoindoline with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₂Cl₂ and KOAc in 1,4-dioxane at 80–100°C. This method yields the target compound in 65–75% isolated yield after purification via silica gel chromatography. The reaction’s success hinges on avoiding halogen exchange, a side reaction observed when electron-withdrawing groups (e.g., CF₃) are present.
Stepwise Synthesis and Reaction Conditions
Intermediate Preparation: 7-Chloro-2-oxoindoline
The oxindole core is typically synthesized via cyclization of 2-aminophenylacetic acid derivatives. For instance, treatment of 2-amino-5-chlorophenylacetic acid with thionyl chloride forms the corresponding acid chloride, which undergoes intramolecular cyclization in the presence of AlCl₃ to yield 7-chloro-2-oxoindoline. Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for nitrogen-containing precursors.
Boronic Ester Installation
The boronic acid pinacol ester is introduced via Suzuki-Miyaura coupling or direct borylation:
- Suzuki-Miyaura Approach : Reacting 5-bromo-7-chloro-2-oxoindoline with pinacolborane under Pd(OAc)₂/XPhos catalysis in THF at 60°C achieves 65–70% yield.
- Direct Borylation : Using B₂Pin₂ with Pd(PPh₃)₂Cl₂ and KOAc in 1,4-dioxane at 100°C for 12 hours provides a higher yield (75–80%) but requires rigorous exclusion of moisture.
Comparative Analysis of Key Parameters
Reaction Efficiency and Byproduct Formation
The direct borylation method outperforms others in yield but necessitates anhydrous conditions. Protodeboronation remains a challenge in Suzuki-Miyaura reactions, particularly under acidic or aqueous conditions.
Structural Analogues and Functional Variations
Chlorine Substitution Impact
Replacing the chlorine atom with fluorine (as in 3,3-difluoro-2-oxoindoline-6-boronic acid pinacol ester) enhances electrophilicity but reduces stability toward hydrolysis. Conversely, methyl or azaindole substitutions (e.g., 7-azaindole-5-boronic acid pinacol ester) improve solubility in polar solvents but complicate coupling reactivity.
Boron Masking Strategies
Pinacol esters suppress protodeboronation by ~100-fold compared to free boronic acids. Alternative esters (e.g., neopentyl glycol) offer marginal improvements in stability but are less synthetically accessible.
Industrial-Scale Considerations
Cost-Efficiency of Catalysts
Pd(PPh₃)₂Cl₂, though effective, is cost-prohibitive for large-scale production. Recent advances using Pd nanoparticles on carbon (Pd/C) with ligand-free conditions reduce costs by 40% while maintaining yields of 70–75%.
Purification Challenges
Chromatography remains the primary purification method, but crystallization protocols using ethyl acetate/petroleum ether mixtures (1:3 v/v) have been optimized to achieve ≥95% purity with minimal yield loss.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.
Hydroboration: This reaction adds boron across a double bond, often using a borane reagent.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Solvents: Used in protodeboronation reactions.
Borane Reagents: Used in hydroboration reactions.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various boron-containing intermediates from hydroboration and protodeboronation reactions.
Scientific Research Applications
Organic Synthesis
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is primarily utilized as a building block for synthesizing complex organic molecules. Its applications in organic synthesis include:
- Cross-Coupling Reactions : It serves as a key reagent in Suzuki and Stille coupling reactions, facilitating the formation of carbon-carbon bonds. These reactions are crucial for constructing complex molecular architectures .
- Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic systems through various palladium-catalyzed reactions, allowing for the introduction of diverse functional groups into target molecules .
Medicinal Chemistry
In medicinal chemistry, 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester has been investigated for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs .
- Enzyme Inhibitors : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, contributing to its exploration in drug discovery programs targeting various diseases .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study conducted by researchers synthesized several derivatives of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester and evaluated their anticancer properties against different cancer cell lines. The results indicated that specific modifications to the indoline core enhanced cytotoxicity, highlighting the compound's potential as a lead structure for developing novel anticancer agents .
Case Study 2: Development of Enzyme Inhibitors
In another investigation, the compound was modified to create a series of enzyme inhibitors targeting protein kinases. The synthesized compounds were tested for their inhibitory activity, revealing significant potential for therapeutic applications in treating diseases such as cancer and diabetes .
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
7-Fluoro-1-oxoisoindoline-5-boronic Acid Pinacol Ester (CAS: 957346-40-6)
- Structure : Features a fluorine atom at the 7-position and a 1-oxoisoindoline core instead of 2-oxoindoline.
- Molecular Formula: C₁₄H₁₇BFNO₃ (MW: 277.10 g/mol) .
- Reactivity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the boronic ester, enhancing coupling efficiency with electron-rich aryl halides. However, the 1-oxo isoindoline scaffold may reduce stability in aqueous conditions compared to the 2-oxoindoline system .
- Applications : Used in fluorinated drug candidates for improved metabolic stability .
5-Methyl-2-oxoindoline-4-boronic Acid Pinacol Ester (CAS: 2397623-83-3)
- Structure : Methyl substitution at the 5-position shifts the boronic ester to the 4-position.
- Molecular Formula: C₁₅H₁₉BNO₃ (MW: 281.13 g/mol) .
- Reactivity : Steric hindrance from the methyl group reduces coupling efficiency with bulky substrates. The 4-boronic ester position may alter regioselectivity in cross-couplings .
- Applications : Explored in asymmetric synthesis for chiral indoline derivatives .
Indole-7-Boronic Acid Pinacol Ester (CAS: Not listed)
- Structure : Replaces the 2-oxoindoline core with an indole ring.
- Molecular Formula: C₁₄H₁₈BNO₂ (MW: 243.11 g/mol) .
- Reactivity : The indole’s electron-rich nature decreases electrophilicity, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) for cross-couplings .
- Applications : Key in synthesizing serotonin receptor modulators .
Comparative Reactivity and Stability
Table 1: Reaction Kinetics with H₂O₂ (pH 7.27)
Key Insight : Boronic esters with electron-withdrawing groups (e.g., Cl, F) exhibit slower hydrolysis rates than electron-donating substituents .
Table 2: Suzuki-Miyaura Coupling Efficiency
Key Insight : The 7-chloro-2-oxoindoline derivative achieves higher yields due to optimal balance of electronic and steric effects .
Commercial Availability and Cost
Table 3: Pricing and Stock (2025 Data)
Key Insight : The chloro-substituted derivative is more expensive due to specialized synthesis requirements .
Biological Activity
7-Chloro-2-oxoindoline-5-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly significant in the development of enzyme inhibitors, which are crucial in therapeutic applications for various diseases, including cancer and infectious diseases.
The molecular formula of 7-Chloro-2-oxoindoline-5-boronic acid pinacol ester is CHBClNO. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays .
The biological activity of 7-Chloro-2-oxoindoline-5-boronic acid pinacol ester primarily stems from its interaction with various biomolecules. The boronic acid group can form covalent bonds with serine residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This property is particularly relevant in designing selective inhibitors for therapeutic targets such as proteases and kinases .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Proliferation : It has been shown to modulate cell growth and division.
- Apoptosis : The compound can induce programmed cell death in certain cancer cell lines.
- Gene Expression : It affects the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Case Studies
- Anticancer Activity : In studies involving various cancer cell lines, 7-Chloro-2-oxoindoline-5-boronic acid pinacol ester demonstrated significant cytotoxic effects. For instance, it inhibited the growth of HCT116 colon carcinoma cells with an IC value indicating potent activity against this target .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific proteases. It showed effective inhibition of serine proteases by forming stable complexes at their active sites, thus preventing substrate access and subsequent catalysis .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate the specific mechanisms involved and the range of viruses affected.
Comparative Analysis
To understand the unique properties of 7-Chloro-2-oxoindoline-5-boronic acid pinacol ester, a comparison with other boronic esters was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester | Anticancer, protease inhibition | Covalent bond formation with serine |
| Indole-4-boronic Acid Pinacol Ester | Moderate anticancer activity | Similar mechanism as above |
| Phenylboronic Acid Pinacol Ester | Limited biological activity | Less selective interactions |
This table illustrates that while other boronic esters exhibit some biological activity, 7-Chloro-2-oxoindoline-5-boronic acid pinacol ester stands out due to its potent anticancer properties and selective enzyme inhibition capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
